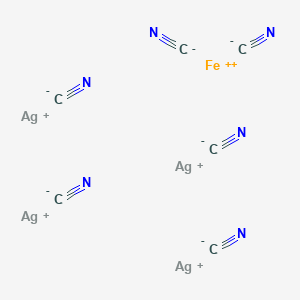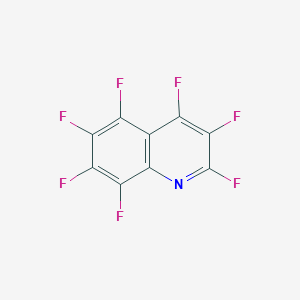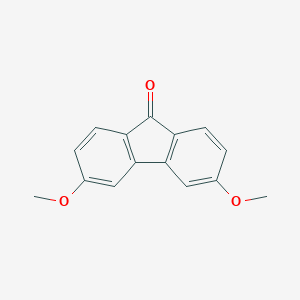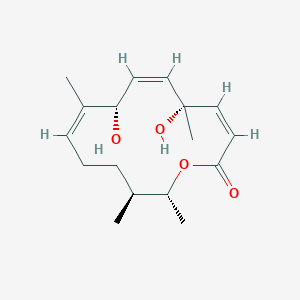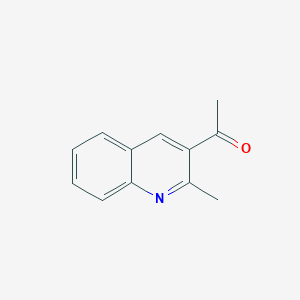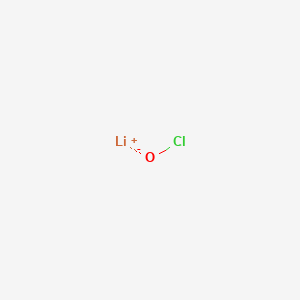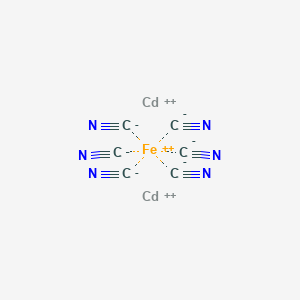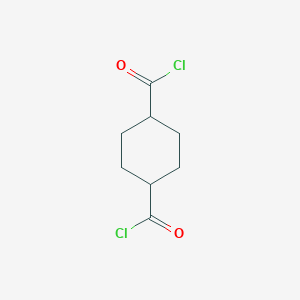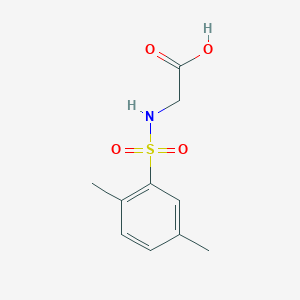
Cobalt(3+);trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cobalt(3+);trisulfide is a useful research compound. Its molecular formula is Co2S3 and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cobalt(3+);trisulfide, also known as dicobalt trisulphide , is a compound that has been studied for its potential antimicrobial and anticancer properties .
Mode of Action
Studies on similar cobalt complexes suggest that they may interact with cellular components in a way that triggers apoptosis and induces cell cycle arrest . Furthermore, these complexes have been found to decrease mitochondrial membrane potential and increase intracellular reactive oxygen species (ROS) generation in cancer cells .
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, cobalt complexes have been found to be involved in the oxygen reduction reaction (ORR), a key process in energy conversion applications . Additionally, cobalt complexes have been associated with the photoreduction of CO2, a promising pathway to produce carbon-neutral fuels .
Pharmacokinetics
It is known that the physicochemical properties of a drug can strongly influence its adme properties . This compound is a black amorphous powder or gray powder that is soluble in hydrochloric acid , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be multifaceted given its potential interactions with various cellular components. Studies on similar cobalt complexes have shown that they can trigger apoptosis and induce cell cycle arrest in cancer cells . They have also been found to decrease mitochondrial membrane potential and increase intracellular ROS generation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of cobalt complexes in energy conversion applications has been found to be influenced by the underlying substrate electrode and the medium in which the reaction takes place
Properties
IUPAC Name |
cobalt(3+);trisulfide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.3S/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYRTGXPBFNBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Co+3].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
